Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
Brand Name: Vulcanchem
CAS No.: 33001-45-5
VCID: VC20762072
InChI: InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C
Molecular Formula: C24H44O4
Molecular Weight: 396.6 g/mol

Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

CAS No.: 33001-45-5

Cat. No.: VC20762072

Molecular Formula: C24H44O4

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester - 33001-45-5

Specification

CAS No. 33001-45-5
Molecular Formula C24H44O4
Molecular Weight 396.6 g/mol
IUPAC Name (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (Z)-octadec-9-enoate
Standard InChI InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-
Standard InChI Key LEEQPXMGHNSQNP-QXMHVHEDSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C

Introduction

Structural Characteristics and Chemical Properties

Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester exhibits a distinctive molecular architecture consisting of three key structural components: a 1,3-dioxolane ring with geminal dimethyl substitution at C-2, a chiral center at C-4 of the dioxolane ring, and an oleic acid ester linkage through the methyl position. This arrangement creates a complex molecule with specific stereochemical properties that influence its physical behavior and chemical reactivity.

The dioxolane ring provides structural rigidity and stability to the molecule, while the long-chain oleate moiety contributes to its lipophilic character. The presence of an unsaturated bond in the oleate portion (specifically at the C9-C10 position) introduces potential sites for chemical modifications, allowing for customization of the compound's properties for specific applications. This unsaturation also affects the compound's physical properties, including its melting point, viscosity, and oxidative stability.

The chiral nature of the molecule, particularly when synthesized as the (R)-enantiomer, gives it potential applications in asymmetric synthesis and as a chiral building block for more complex molecules. The stereochemistry at the C-4 position of the dioxolane ring is particularly significant for determining the biological activity and specific chemical reactivity of the compound.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves a straightforward esterification reaction between (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (commonly known as solketal) and oleic acid. This reaction is generally catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

A typical synthesis procedure involves:

  • Preparation of the solketal alcohol component

  • Purification of oleic acid from natural sources

  • Acid-catalyzed esterification reaction

  • Product isolation and purification

Green Synthesis Approaches

Recent advances in green chemistry have led to the development of more environmentally friendly synthesis methods for dioxolane compounds, including oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester. These approaches employ principles of green chemistry to minimize environmental impact while maintaining or improving reaction efficiency.

One notable green synthesis approach utilizes sonochemical methods combined with heterogeneous catalysts such as montmorillonite KSF or H-bentonite. Research has demonstrated that these methods can significantly reduce reaction times compared to conventional approaches . For example, the esterification reaction when performed using sonochemical methods in the presence of heterogeneous catalysts can achieve reasonable yields in significantly shorter reaction times than traditional reflux methods.

The green synthesis typically follows a multi-step process:

  • Hydroxylation of oleic acid using KMnO4 in alkaline conditions to produce 9,10-dihydroxyoctadecanoic acid

  • Esterification of the dihydroxy acid using methanol and a heterogeneous catalyst

  • Formation of the dioxolane ring through acetalization reactions

This approach aligns with sustainable chemistry principles by reducing energy consumption, minimizing waste, and using catalysts that can be recovered and reused .

Chemical Reactions and Transformations

Reactivity Profile

Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical transformations due to its functional groups and structural features. The compound's reactivity is primarily dictated by:

  • The ester linkage, which can undergo hydrolysis, transesterification, and reduction reactions

  • The unsaturated C=C bond in the oleate chain, which can participate in addition reactions, oxidation, and hydrogenation

  • The dioxolane ring, which may undergo ring-opening under acidic conditions

Key Transformation Reactions

The compound undergoes several important chemical transformations that are relevant to its applications and derivative synthesis:

Oxidation reactions: The unsaturated bond in the oleate portion can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) . This oxidation can be controlled to produce specific derivatives with modified properties.

Reduction reactions: The ester group can be reduced to alcohols using appropriate reducing agents. This transformation provides access to alcohol derivatives with different physical properties and applications.

Hydrolysis reactions: Under acidic or basic conditions, the ester linkage can be hydrolyzed to regenerate the parent alcohol and oleic acid components.

Ring-opening reactions: The dioxolane ring can undergo ring-opening under acidic conditions, revealing the hidden hydroxyl groups of the glycerol backbone. This reaction is particularly useful for creating multifunctional derivatives.

Physicochemical Properties

Physical Properties

The physical properties of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester are significantly influenced by its structural features. Table 1 presents the key physical properties of the compound based on available research data.

Table 1. Physical Properties of Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

PropertyValueMethod
Physical stateColorless to pale yellow liquidVisual observation
Molecular weight418 g/molCalculated
Density0.92-0.94 g/cm³Standard measurement
Refractive index1.45-1.47ASTM D1218
Viscosity (40°C)30-35 mm²/sASTM D445
Pour point-5 to -10°CASTM D97

Chemical Properties and Stability Parameters

The chemical properties of the compound, particularly those relevant to its applications as a biolubricant or chemical intermediate, are summarized in Table 2.

Table 2. Chemical Properties and Stability Parameters

PropertyValueMethod
Iodine value (IV)80-85 g I₂/100gAOCS Cd 1-25
Total acid number (TAN)0.5-1.0 mg KOH/gASTM D664
Total base number (TBN)5-10 mg KOH/gASTM D2896
Oxidative stability15-20 hoursRancimat method (110°C)
Hydrolytic stabilityGoodASTM D2619

These properties illustrate the enhanced stability of the compound compared to unmodified oleic acid or its simple esters . The significantly lower iodine value compared to oleic acid indicates reduced unsaturation due to the structural modification, which corresponds to improved oxidative stability. Similarly, the favorable TAN and TBN values suggest potential suitability for lubricant applications.

Spectroscopic Characterization

Spectral Data

Spectroscopic analysis provides crucial structural confirmation and purity assessment of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester. The key spectroscopic characteristics based on research findings are presented below.

FT-IR Spectroscopy: Key absorption bands include:

  • 2916-2855 cm⁻¹ (C-H stretching of methyl and methylene groups)

  • 1735-1743 cm⁻¹ (C=O stretching of ester carbonyl)

  • 1435-1375 cm⁻¹ (C-H bending of methyl groups)

  • 1180 cm⁻¹ (C-O-C stretching of ester and dioxolane ring)

¹H-NMR Spectroscopy: Characteristic signals include:

  • 0.87 ppm (terminal methyl protons)

  • 1.25-1.50 ppm (methylene protons)

  • 1.31-1.36 ppm (geminal methyl groups of dioxolane)

  • 4.05-4.30 ppm (dioxolane ring protons)

  • 5.33-5.34 ppm (olefinic protons)

These spectroscopic data provide definitive confirmation of the compound's structure and are essential for quality control during synthesis and purification.

Comparative Analysis

Comparison with Related Compounds

To better understand the unique properties and advantages of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, a comparative analysis with related compounds is presented in Table 3.

Table 3. Comparison of Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester with Related Compounds

CompoundViscosity (40°C, mm²/s)Pour Point (°C)Oxidative Stability (h)Biodegradability
Oleic acid28-32-5 to 04-6Excellent
Methyl oleate4-7-15 to -108-10Excellent
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester30-35-10 to -515-20Good
Petroleum-based lubricant (ISO VG 32)28-35-10 to -525-30Poor

This comparison highlights the balanced property profile of the dioxolane ester, combining the favorable viscosity characteristics of oleic acid with improved oxidative stability approaching that of petroleum-based lubricants, while maintaining good biodegradability .

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